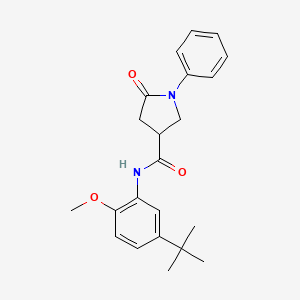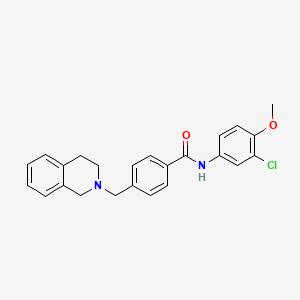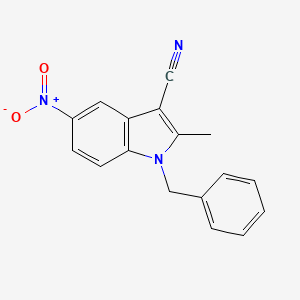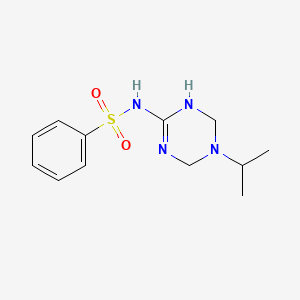
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and activation of B-cells. As a result, BTK inhibitors have been developed as a potential therapeutic approach for B-cell malignancies and autoimmune diseases.
Mécanisme D'action
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reversible inhibitor of BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to inhibition of B-cell activation and proliferation. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has off-target effects on other kinases, such as ITK and Tec, which may contribute to its therapeutic efficacy in autoimmune diseases.
Biochemical and physiological effects:
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit BCR signaling and downstream pathways, including AKT, ERK, and NF-kB, in B-cells. This leads to apoptosis and growth inhibition of B-cell malignancies. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its reversible binding mode. However, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has some limitations, such as its off-target effects on other kinases and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the development and application of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. These include:
1. Combination therapy: N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may be used in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy in B-cell malignancies.
2. Autoimmune diseases: N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may have potential applications in autoimmune diseases beyond rheumatoid arthritis and lupus, such as multiple sclerosis and type 1 diabetes.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Further research is needed to identify the underlying mechanisms of resistance and develop strategies to overcome it.
4. Safety and toxicity: The long-term safety and toxicity of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide need to be further evaluated in clinical trials, especially with regard to its potential effects on the immune system and other organs.
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Further research is needed to fully understand its mechanism of action, efficacy, and safety profiles, as well as its potential future directions.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves a multi-step process, starting from commercially available starting materials. The key intermediate is prepared by a Suzuki coupling reaction followed by a cyclization step to yield the final product. The synthesis has been optimized to provide a high yield and purity of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied in preclinical models and clinical trials for its potential therapeutic applications. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown potent inhibition of BTK activity and downstream signaling pathways in B-cells, leading to apoptosis and growth inhibition of B-cell malignancies. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
In clinical trials, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been evaluated as a monotherapy and in combination with other drugs in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). The results have shown promising efficacy and safety profiles, with some patients achieving complete remission or partial response.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)16-10-11-19(27-4)18(13-16)23-21(26)15-12-20(25)24(14-15)17-8-6-5-7-9-17/h5-11,13,15H,12,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTONDWPTSRFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)


![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5104351.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5104356.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5104360.png)
![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)

![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)
